molecular formula C25H35N3O3 B5973732 2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-tert-butylphenyl)cyclohexane-1,3-dione

2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-tert-butylphenyl)cyclohexane-1,3-dione

Cat. No.: B5973732
M. Wt: 425.6 g/mol
InChI Key: LTAFKKBGYDQTIE-UHFFFAOYSA-N
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Description

2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-tert-butylphenyl)cyclohexane-1,3-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexane-1,3-dione core substituted with a 4-tert-butylphenyl group and a 2-(4-acetylpiperazin-1-yl)ethylamino group. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-tert-butylphenyl)cyclohexane-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Cyclohexane-1,3-dione Core: This can be achieved through a Claisen condensation reaction between a suitable diketone and an ester.

    Introduction of the 4-tert-butylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction using tert-butylbenzene and an appropriate catalyst.

    Attachment of the 2-(4-Acetylpiperazin-1-yl)ethylamino Group: This step can be carried out through a nucleophilic substitution reaction, where the piperazine derivative is reacted with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-tert-butylphenyl)cyclohexane-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a ligand for binding studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-tert-butylphenyl)cyclohexane-1,3-dione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione
  • 2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-methylphenyl)cyclohexane-1,3-dione

Uniqueness

Compared to similar compounds, 2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-tert-butylphenyl)cyclohexane-1,3-dione may exhibit unique properties due to the presence of the tert-butyl group, which can influence its steric and electronic characteristics. This can affect its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-[2-(4-acetylpiperazin-1-yl)ethyliminomethyl]-5-(4-tert-butylphenyl)-3-hydroxycyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O3/c1-18(29)28-13-11-27(12-14-28)10-9-26-17-22-23(30)15-20(16-24(22)31)19-5-7-21(8-6-19)25(2,3)4/h5-8,17,20,30H,9-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAFKKBGYDQTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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